2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine
CAS No.: 917918-82-2
Cat. No.: VC0119963
Molecular Formula: C11H15N3O4
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine - 917918-82-2](/images/no_structure.jpg)
Specification
CAS No. | 917918-82-2 |
---|---|
Molecular Formula | C11H15N3O4 |
Molecular Weight | 253.25 g/mol |
IUPAC Name | 2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |
Standard InChI | InChI=1S/C11H15N3O4/c1-13(2)6-5-8-9(17-3)7-12-11(18-4)10(8)14(15)16/h5-7H,1-4H3 |
Standard InChI Key | RJNULHIDFOCAIN-UHFFFAOYSA-N |
SMILES | CN(C)C=CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |
Canonical SMILES | CN(C)C=CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Properties
The fundamental chemical properties of 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine are summarized in the table below:
Property | Value |
---|---|
CAS Number | 917918-82-2 |
Molecular Formula | C11H15N3O4 |
Molecular Weight | 253.25400 |
Exact Mass | 253.10600 |
LogP | 2.06250 |
PSA (Polar Surface Area) | 80.41000 |
These properties provide critical information about the compound's physical characteristics and potential behavior in various chemical and biological systems . The LogP value of 2.06250 indicates moderate lipophilicity, suggesting a balanced distribution between hydrophilic and hydrophobic environments. This characteristic may be relevant for membrane permeability and potential pharmaceutical applications.
Structural Features and Functional Groups
The structure of 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine incorporates several key functional groups:
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A pyridine ring as the core heterocyclic structure
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Two methoxy groups (-OCH3) at positions 2 and 5 of the pyridine ring
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A nitro group (-NO2) at position 3, which introduces electron-withdrawing properties
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A dimethylamino-ethenyl group at position 4, featuring a carbon-carbon double bond connected to a dimethylamine terminus
This combination of functional groups creates a molecule with interesting electronic properties and potential for specific molecular interactions. The presence of both electron-donating (methoxy, dimethylamino) and electron-withdrawing (nitro) groups on the pyridine ring establishes an electron distribution pattern that likely influences the compound's reactivity and binding capabilities .
Synthesis and Development Context
The development and synthesis of 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine is documented primarily in patent literature, indicating its potential significance in pharmaceutical research and development processes.
Patent Documentation
The compound appears in patent WO2012/106189 A1, filed by Bristol-Myers Squibb Company in 2012, with several inventors credited including Jonathan Clive Tripp, Dayne Dustan Fanfair, Mitchell J. Schultz, Saravanababu Murugesan, Richard J. Fox, Chung-Pin H. Chen, Sabrina E. Ivy, Joseph Francis Payack, and Wendel W. Doubleday . The presence of this compound in patent literature suggests its potential role in pharmaceutical development pathways, possibly as an intermediate or building block for more complex molecules with therapeutic applications.
Regulatory and Classification Information
From a regulatory and classification perspective, 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine falls under specific chemical classification systems that govern its handling, transport, and regulatory status.
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